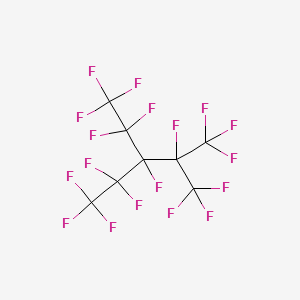

Perfluoro-2-methyl-3-ethylpentane

説明

Perfluoro-2-methyl-3-ethylpentane is a chemical compound with a molecular weight of 438 . It is a clear, colorless liquid .

Synthesis Analysis

The synthesis of Perfluoro-2-methyl-3-ethylpentane and its reactions are not well-documented in the available literature .Molecular Structure Analysis

The molecular structure analysis of Perfluoro-2-methyl-3-ethylpentane is not well-documented in the available literature .Chemical Reactions Analysis

Perfluoro-2-methyl-3-ethylpentane can undergo hydrolysis to produce PFPrA and CF3CFHCF3 (HFC-227ea) in a manner analogous to the Haloform reaction . Photolysis is the dominant loss pathway of Perfluoro-2-methyl-3-ethylpentane in the troposphere .Physical And Chemical Properties Analysis

Perfluoro-2-methyl-3-ethylpentane has a boiling point of 103.2 °C and a melting point of -70 °C . It has a partition coefficient (log Kow) of 6.5, a density of 1.839 g/ml, and a viscosity of 2.95 mPa s .科学的研究の応用

Energy Conversion Applications

Perfluoro-2-methyl-3-ethylpentane (PP80) finds utility as a working fluid in energy conversion systems, particularly in organic Rankine cycle (ORC) power systems operating at medium and high temperatures. These systems convert heat into electricity, making PP80 a valuable choice due to its favorable thermodynamic properties .

Fire Extinguishing Agent

Perfluoro-2-methyl-3-ethylpentane is also used as a fire extinguishing agent . Its low toxicity, environmental friendliness, and efficient fire suppression properties make it a promising alternative to traditional halon-based extinguishers . However, its suitability for extinguishing energy storage lithium battery fires and suppressing thermal runaway remains a topic of debate .

Transportation Characteristics

Researchers have studied the transportation characteristics of PP80 in pipes. Understanding how it behaves during transport is crucial for safety considerations in various applications .

作用機序

Target of Action

Perfluoro-2-methyl-3-ethylpentane, also known as PP80, is a type of perfluorocarbon . It is primarily used in industrial and professional settings . Its main targets include energy conversion applications, such as organic Rankine cycle (ORC) power systems operating at medium and high temperatures . It is also used in the electronic industry for component testing, in the chemical industry as a hazardous reaction suppressant, and as a tracer in the oil and gas industry .

Mode of Action

It is known that perfluorocarbons like pp80 have unique properties due to their fluorinated carbon backbone, which gives them extraordinary water and stain resistance . This makes them suitable for a variety of uses, including as working fluids in energy conversion applications .

Biochemical Pathways

The activation of peroxisome proliferator receptor alpha by perfluorocarbons is considered the primary mechanism of action in rodent hepatocyte-induced proliferation .

Pharmacokinetics

Its physical properties, such as boiling point (1032 °C), melting point (-70 °C), and density (1839 g/ml), have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It is known that perfluorocarbons can induce significant hepatocyte proliferation . RNA-sequencing studies have shown that perfluorocarbons can cause differential gene expression, including the activation of p53 and inhibition of androgen receptor and NR1D1, a transcriptional repressor important in circadian rhythm .

Action Environment

The action of Perfluoro-2-methyl-3-ethylpentane can be influenced by environmental factors. For instance, its use as a working fluid in energy conversion applications is dependent on the operating temperatures of the systems . Furthermore, its environmental persistence due to its non-biodegradable nature can lead to widespread environmental contamination .

将来の方向性

Perfluoro-2-methyl-3-ethylpentane can be used as working fluids in energy conversion applications, like organic Rankine cycle (ORC) power systems operating at medium and high temperatures . Other areas of use are in the electronic industry for component testing, in the chemical industry as a hazardous reaction suppressant, and as tracers in the oil and gas industry .

特性

IUPAC Name |

1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18/c9-1(3(11,12)7(21,22)23,4(13,14)8(24,25)26)2(10,5(15,16)17)6(18,19)20 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHXOADCFUOTIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3CF2CF(C2F5)CF(CF3)2, C8F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880120 | |

| Record name | Perfluoro-2-methyl-3-ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-2-methyl-3-ethylpentane | |

CAS RN |

354-97-2 | |

| Record name | Perfluoro-2-methyl-3-ethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

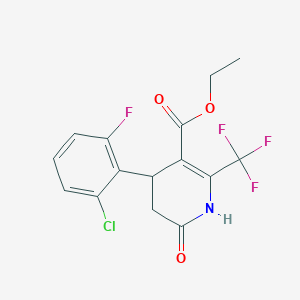

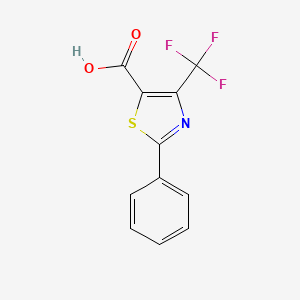

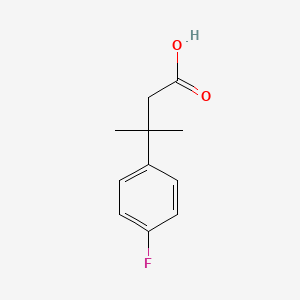

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid](/img/structure/B3041670.png)

![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)

![Ethyl 4-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}carbonyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B3041676.png)

![2-[(4-fluorophenyl)formamido]-N-(2-hydroxyethyl)acetamide](/img/structure/B3041677.png)

![2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3041681.png)

![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)

![(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B3041689.png)